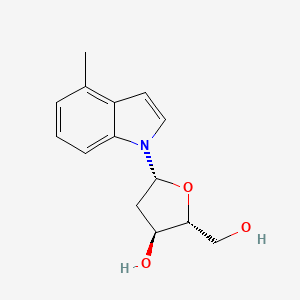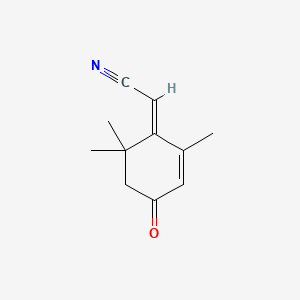
1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2’-Deoxy-b-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione” is a nucleoside analogue where a pyridazine moiety replaces a pyrimidine in fusion to an imidazole ring . It has unique structural features that make it an attractive building block for oligonucleotides with potential antisense and triple-helical applications .
Synthesis Analysis
This compound was synthesized in five steps, starting with methyl 1-(β-D-ribofuranosyl)imidazo-4,5-dicarboxylate . The 3’,5’-hydroxyl groups were protected with a bis-silylating agent to form a derivative, which was then converted into the corresponding 2’-thionocarbonate derivative . The latter was reduced with tri-n-butyltin hydride, followed by silyl deprotection with tetra-n-butylammonium fluoride . Treatment of the resulting compound with hydrazine hydrate yielded the target nucleoside .
Molecular Structure Analysis
The molecular modeling studies suggest that this nucleoside has the potential capability to base-pair with cytidine forming three H-bonds, like guanosine, but with a significantly shortened sugar-sugar (C-1’ to C-1’) distance . This might lead to a decreased interstrand span and consequently somewhat compressed double-helix .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include protection of hydroxyl groups, conversion to a thionocarbonate derivative, reduction, silyl deprotection, and treatment with hydrazine hydrate .
Wissenschaftliche Forschungsanwendungen
Oligonucleotide Modification and DNA Duplex Stability
A study by Timofeev et al. (2008) introduced oligonucleotides containing 1-(2-deoxy-β-D-ribofuranosyl)-2-methyl-4-nitroindole among other derivatives. These modified oligonucleotides were employed to investigate the stability of DNA duplexes with unnatural strands and to evaluate the discriminating potential of these compounds towards natural nucleic bases. This research suggests the potential of such modifications in enhancing the stability and specificity of nucleic acid-based tools, which could be beneficial in gene therapy and molecular diagnostics (Timofeev et al., 2008).
Nucleoside Analogs in Drug Development
The synthesis and biological evaluation of various nucleoside analogs, including those related to "1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole," have been a focal point of research due to their potential as antiviral or antitumor agents. Raju et al. (1989) described the synthesis of purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogs of AMP, GMP, IMP, and CMP. These compounds, while not showing direct antiviral or antitumor activity, displayed the capacity for phosphorylation by cellular enzymes, indicating their potential utility in prodrug strategies or as tools in biochemical research (Raju et al., 1989).
Base Pairing Properties of Nitroazole Nucleobase Analogs
Research by Bergstrom et al. (1997) explored the base pairing properties of a series of nitroazole nucleobase analogs, including 1-(2'-deoxy-beta-D-ribofuranosyl)-5-nitroindole, within oligodeoxyribonucleotide sequences. This study provided insights into the unique base pairing preferences of these analogs, contributing to our understanding of how such modifications can affect DNA stability and specificity, potentially leading to novel nucleic acid-based therapeutics and diagnostics (Bergstrom et al., 1997).
Wirkmechanismus
Target of Action
It is suggested that this compound could be an attractive building block for oligonucleotides for potential antisense and triple-helical applications .
Mode of Action
1-(2-Deoxy-b-D-ribofuranosyl)-4-methylindole is considered an analogue of purine nucleoside, where a pyridazine moiety replaces a pyrimidine in fusion to an imidazole ring . It has unique structural features that potentially enable it to base-pair with cytidine, forming three hydrogen bonds, similar to guanosine . This interaction might lead to a decreased interstrand span and a somewhat compressed double-helix .
Result of Action
Its potential to form a somewhat compressed double-helix could influence the stability and interactions of the dna double-helix or triple-helical conformations .
Eigenschaften
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-3-2-4-11-10(9)5-6-15(11)14-7-12(17)13(8-16)18-14/h2-6,12-14,16-17H,7-8H2,1H3/t12-,13+,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXZVEGQPNGWDG-BFHYXJOUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)C3CC(C(O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=CN(C2=CC=C1)[C@H]3C[C@@H]([C@H](O3)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1h-Pyrimido[4,5-c][1,2,6]oxadiazine](/img/structure/B574530.png)




![1H-Cyclopenta[b]benzofuran-7-ol,6-ethoxy-2,3,3a,8b-tetrahydro-,cis-(9CI)](/img/no-structure.png)


![[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol](/img/structure/B574550.png)
